5-氟代异吲哚啉-1,3-二酮

概述

描述

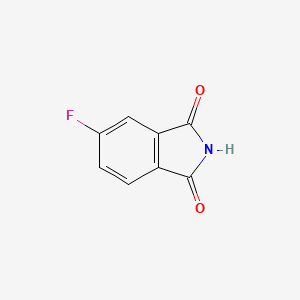

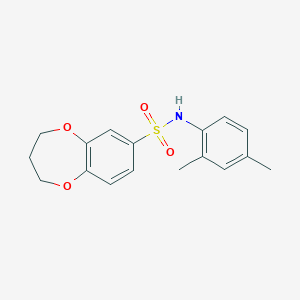

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol It is a derivative of isoindoline-1,3-dione, where a fluorine atom is substituted at the 5th position of the aromatic ring

科学研究应用

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or chemical resistance.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

作用机制

Target of Action

5-fluoroisoindoline-1,3-dione, also known as 4-FLUOROPHTHALIMIDE or 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is a primary target for antipsychotic drugs .

Mode of Action

The compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing neurotransmission and neuronal activity.

Biochemical Pathways

It is known that the compound can modulate the dopamine receptor d3 , which is involved in several neurological processes, including mood regulation and reward-driven behavior

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which 5-fluoroisoindoline-1,3-dione belongs, have favorable properties as ligands of the dopamine receptor d2

Result of Action

It is known that the compound can interact with the dopamine receptor d2 , potentially influencing neurotransmission and neuronal activity

Action Environment

It is known that the compound’s synthesis involves various methods, each offering unique advantages and challenges

生化分析

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives have diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Cellular Effects

It is known that some isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . Specific cellular effects of 5-Fluoroisoindoline-1,3-dione are not yet reported.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves the fluorination of isoindoline-1,3-dione. This can be achieved by introducing fluorine gas or other fluorinating agents into a solution of isoindoline-1,3-dione . The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

化学反应分析

Types of Reactions

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

相似化合物的比较

Similar Compounds

5-bromo-2,3-dihydro-1H-isoindole-1,3-dione: A brominated analogue with similar chemical properties but different reactivity due to the presence of bromine instead of fluorine.

6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: Another fluorinated derivative with the fluorine atom at a different position on the aromatic ring.

Uniqueness

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .

属性

IUPAC Name |

5-fluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDRUQOUGHIYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94514-21-3 | |

| Record name | 5-Fluoroisoindoline-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094514213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FLUOROISOINDOLINE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF76654PW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the primary applications of 4-Fluorophthalimide in material science?

A1: 4-Fluorophthalimide serves as a key building block for synthesizing hyperbranched poly(ether imide)s (HBPEIs). [, , , ] These polymers exhibit excellent thermal stability, solubility in organic solvents, and possess desirable mechanical properties, making them suitable for high-performance applications. [, ]

Q2: How does the variation in reaction time during HBPEI synthesis affect the resulting polymer's structure and properties?

A2: Research indicates that shorter polymerization reaction times lead to HBPEIs with a higher degree of branching. [] For instance, reducing the reaction time from 20 minutes to 2.5 minutes resulted in a degree of branching increase from 42% to 66%. [] This increase in branching impacts the polymer's rheological behavior, with higher branching leading to increased shear thinning and normal stress effects in solutions. []

Q3: Can the end groups of HBPEIs derived from 4-Fluorophthalimide be modified, and what are the benefits?

A3: Yes, the hydroxyl-terminated HBPEIs can be further functionalized with various groups like allyl, propargyl, and epoxy groups. [] This end-group modification allows for tailoring the polymer's properties and enhancing its compatibility with other materials for specific applications like blending with bis(maleimide)s. []

Q4: What makes 4-Fluorophthalimide suitable for developing photosensitive materials?

A4: The structure of 4-Fluorophthalimide allows its incorporation into polymers that demonstrate good transparency to UV light. [] This transparency, coupled with the possibility of adding photoreactive compounds like 2,3,4-tris[1-oxo-2-diazonaphthoquinone-5-sulfonyloxy] benzophenone (D5SB), enables the creation of positive-type photosensitive polyimides. []

Q5: Are there examples of negative-type photosensitive materials using 4-Fluorophthalimide?

A5: Yes, incorporating 4-Fluorophthalimide-based HBPEIs with a cross-linker like 4,4′-methylenebis[2,6-bis(hydroxymethyl)]phenol and a photoacid generator like diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate allows the creation of negative-type photosensitive polyimides. []

Q6: Can 4-Fluorophthalimide be utilized in the synthesis of polymers other than HBPEIs?

A6: Yes, 4-Fluorophthalimide derivatives, specifically 1,4-bis(4-fluorophthalimide)cyclohexanes, can be used to synthesize cardo polyimides via aromatic nucleophilic substitution reactions. These cardo polyimides are known for their high glass transition temperatures and transparency. []

Q7: Is there an alternative, potentially more accessible route for synthesizing 4-Fluorophthalimide?

A7: Yes, while 4-fluorophthalic anhydride is a common starting material, a study demonstrated a synthesis route starting from the more readily available 4-nitrophthalimide using the Balz-Schieman method. [] This method offers a potentially more cost-effective and milder reaction condition approach for obtaining 4-Fluorophthalimide. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,2-dimethylpropanamide](/img/structure/B2532462.png)